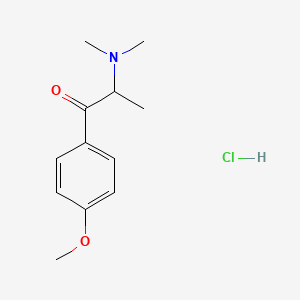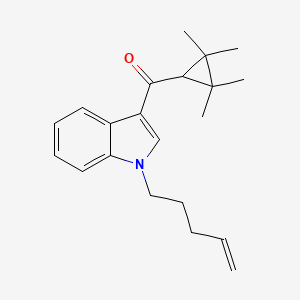
(2,2,6,6-テトラメチル-3,5-ヘプタンジオン酸)タリウム(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is a coordination compound where thallium(I) is complexed with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学的研究の応用
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thallium complexes and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
作用機序
Target of Action
It is known that this compound, also known as 2,2,6,6-tetramethylheptane-3,5-dione (tmhd), is a β-diketone compound . It is used as a bidentate ligand in the synthesis of stable complexes with various metal ions .
Mode of Action
The compound’s mode of action involves its interaction with metal ions. The β-diketone structure of TMHD can undergo enolization to form a stable enol form . Under alkaline conditions, the enol hydroxyl group loses a proton, resulting in a negatively charged oxygen atom . This oxygen anion can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound can act as an air-stable ligand for metal catalysts in various reactions .
Pharmacokinetics
The compound is known to be a stable, anhydrous reagent .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, serving as catalysts .
Action Environment
The action of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) can be influenced by environmental factors such as pH. For instance, the compound’s ability to form a negatively charged oxygen anion, which can coordinate with metal ions, is enhanced under alkaline conditions .
生化学分析
Biochemical Properties
It is known to act as an air-stable ligand for metal catalysts . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions, although specific interactions have not been reported.
Molecular Mechanism
It is known to form stable complexes with lanthanide ions , suggesting that it may exert its effects at the molecular level through binding interactions with these ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) typically involves the reaction of thallium(I) salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thallium(III) complexes.
Reduction: Reduction reactions can revert thallium(III) back to thallium(I).
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while substitution reactions can produce a variety of thallium(I) complexes with different ligands.
類似化合物との比較
Similar Compounds
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but involves nickel instead of thallium.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Copper-based complex with similar ligand structure.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): Zirconium complex with four ligands.
Uniqueness
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is unique due to the specific properties imparted by the thallium(I) ion. Thallium complexes are known for their distinct electronic and structural characteristics, which can lead to different reactivity and applications compared to similar compounds with other metal ions.
This detailed overview provides a comprehensive understanding of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUPFMEVRRXIY-CFYXSCKTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O2Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)
![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)








![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)
